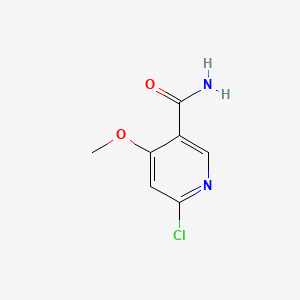

6-Chloro-4-methoxynicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-5-2-6(8)10-3-4(5)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSQHCKRZHXZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718305 | |

| Record name | 6-Chloro-4-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312118-17-4 | |

| Record name | 6-Chloro-4-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-chloro-4-methoxynicotinamide, a key building block in medicinal chemistry. The described methodology is based on established chemical transformations, offering a reliable route for the preparation of this compound. This document details the necessary experimental procedures, presents available quantitative data, and includes visualizations to aid in the understanding of the synthesis workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step sequence commencing with the commercially available 4,6-dichloronicotinic acid. The pathway involves an initial esterification of the carboxylic acid, followed by a regioselective nucleophilic aromatic substitution to introduce the methoxy group at the C-4 position, and concludes with the amidation of the ester to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Esterification of 4,6-Dichloronicotinic Acid to Methyl 4,6-dichloronicotinate

This initial step protects the carboxylic acid functionality as a methyl ester, facilitating the subsequent methoxylation reaction.

Protocol: To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and maintained for 4 hours. Upon completion, the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield methyl 4,6-dichloronicotinate.

| Parameter | Value | Reference |

| Purity | >95.0% (GC) | [1] |

| Melting Point | 43.0 to 47.0 °C | [1] |

| Appearance | White to almost white powder or crystal | [1] |

Step 2: Selective Methoxylation of Methyl 4,6-dichloronicotinate to Methyl 6-chloro-4-methoxynicotinate

This key transformation introduces the methoxy group at the C-4 position of the pyridine ring through a regioselective nucleophilic aromatic substitution. The chlorine atom at the C-4 position is more activated towards nucleophilic attack than the one at the C-6 position.

Protocol: To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), a solution of sodium methoxide (1.1 eq) in methanol is added dropwise at room temperature. The reaction is stirred for 2 hours. Following the reaction, the solvent is evaporated. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford methyl 6-chloro-4-methoxynicotinate.

| Parameter | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| CAS Number | 84332-02-5 |

Step 3: Amidation of Methyl 6-chloro-4-methoxynicotinate to this compound

The final step involves the conversion of the methyl ester to the primary amide. This can be achieved by reacting the ester with ammonia. While direct catalytic amidation of unactivated esters is a known transformation, a specific protocol for this substrate requires careful consideration of reaction conditions to achieve high conversion and purity.[2]

Conceptual Protocol: Methyl 6-chloro-4-methoxynicotinate (1.0 eq) is dissolved in a suitable solvent, such as methanol saturated with ammonia, in a sealed pressure vessel. The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | [3] |

| Molecular Weight | 186.60 | [3] |

| Purity | 95+% | [3] |

| Storage | Sealed in dry, 2-8℃ | [3] |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |

| 4,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | Commercially Available | - |

| Methyl 4,6-dichloronicotinate | C₇H₅Cl₂NO₂ | 206.02 | >95.0% (GC) | [1] |

| Methyl 6-chloro-4-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | - | - |

| This compound | C₇H₇ClN₂O₂ | 186.60 | 95+% | [3] |

Note: The yields for each step are dependent on the specific reaction conditions and scale, and should be optimized accordingly.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for this compound. The provided experimental protocols are based on well-established chemical principles and offer a solid foundation for researchers to produce this valuable compound. Further optimization of the amidation step may be required to achieve high yields and purity. The successful synthesis of this compound will provide a key intermediate for the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-4-methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinamide, a substituted pyridine derivative, represents a molecule of interest in the fields of medicinal chemistry and drug discovery. Its structural features, combining a chlorinated pyridine ring with methoxy and carboxamide functionalities, suggest its potential as a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data for the compound and its close structural analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical and Physical Properties

Quantitative data for this compound is limited in the public domain. The following tables summarize the available information for the target compound and a closely related precursor, methyl 6-chloro-4-methoxypyridine-3-carboxylate, to provide a comparative reference.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1312118-17-4 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Synonyms | 6-Chloro-4-methoxypyridine-3-carboxamide | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Table 2: Computational Chemistry Data for this compound

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 65.21 Ų |

| logP (Octanol-Water Partition Coefficient) | 0.8425 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Table 3: Physical Properties of a Related Precursor: Methyl 6-chloro-4-methoxypyridine-3-carboxylate

| Property | Value | Source |

| CAS Number | 84332-02-5 | |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| Melting Point | 73 - 75 °C | |

| Physical Form | Solid |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be conceptualized based on the synthesis of its aldehyde analog and general methodologies for amide formation. The following represents a potential experimental workflow.

Conceptual Synthetic Pathway

The synthesis of this compound could likely be achieved from a suitable carboxylic acid precursor, such as 6-chloro-4-methoxypyridine-3-carboxylic acid. This precursor could be synthesized from 4,6-dichloropyridine-3-carbaldehyde.

Caption: Conceptual synthetic pathway for this compound.

Representative Experimental Protocol: Amidation of a Carboxylic Acid

This protocol describes a general method for the formation of a primary amide from a carboxylic acid, which could be adapted for the synthesis of this compound from its corresponding carboxylic acid precursor.

-

Activation of the Carboxylic Acid: To a solution of 6-chloro-4-methoxypyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Ammonolysis: To the activated carboxylic acid solution, add a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base) dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amide protons. Based on the spectrum of 6-chloro-4-methoxypyridine-3-carbaldehyde, the pyridine protons would likely appear in the aromatic region (δ 7.0-9.0 ppm), with the methoxy protons appearing as a singlet around δ 4.0 ppm.[2] The amide protons would be expected to appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show signals for the six unique carbon atoms of the pyridine ring, the methoxy carbon, and the carbonyl carbon of the amide. The pyridine ring carbons are expected to resonate in the range of 110-160 ppm, the methoxy carbon around 55-60 ppm, and the carbonyl carbon between 165-175 ppm.

Representative NMR Sample Preparation Protocol:

-

Weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of this compound. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Representative ESI-MS Protocol:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1630 cm⁻¹), and C-O stretching of the methoxy group (around 1250-1000 cm⁻¹).

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of nicotinamide have been shown to exhibit a wide range of therapeutic activities, including antibacterial, antifungal, and antitumor effects.[3][4][5][6] The presence of the chloro and methoxy substituents on the pyridine ring of this compound provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery programs.

Caption: Potential biological significance of this compound.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the realm of synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding of its properties and potential, based on available information and data from closely related compounds. The presented conceptual synthetic pathways and analytical protocols offer a starting point for researchers aiming to synthesize, characterize, and explore the biological activities of this and similar nicotinamide derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Chloro-4-methoxypyridine-3-carbaldehyde | 1256823-05-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. tressless.com [tressless.com]

- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 6-Chloro-4-methoxynicotinamide (CAS: 1312118-17-4) - A Potential Modulator of Nicotinamide N-methyltransferase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles available information and provides expert-guided hypotheses regarding 6-Chloro-4-methoxynicotinamide. As of the date of this publication, detailed experimental data for this specific compound is limited in publicly accessible literature. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous compounds and should be considered illustrative.

Introduction

This compound is a substituted pyridine-3-carboxamide. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural resemblance to known bioactive molecules, particularly other nicotinamide derivatives, suggests a potential role as a modulator of key cellular enzymes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its likely biological target, Nicotinamide N-methyltransferase (NNMT). The information is intended to serve as a foundational resource for researchers investigating this and related compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1312118-17-4 | ChemScene[1] |

| Molecular Formula | C₇H₇ClN₂O₂ | ChemScene[1] |

| Molecular Weight | 186.60 g/mol | ChemScene[1] |

| Synonyms | 6-Chloro-4-methoxypyridine-3-carboxamide | ChemScene[1] |

| SMILES | COC1=CC(Cl)=NC=C1C(N)=O | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Inferred Biological Activity and Target: Nicotinamide N-methyltransferase (NNMT)

Based on a significant body of research on structurally related nicotinamide analogs, this compound is hypothesized to be an inhibitor of Nicotinamide N-methyltransferase (NNMT).[2][3]

NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of S-adenosylmethionine (SAM) levels.[4][5] The enzyme catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).

The Role of NNMT in Disease

Elevated expression of NNMT has been implicated in a variety of diseases, including:

-

Metabolic Diseases: Overexpression of NNMT in adipose tissue and the liver is associated with obesity and type 2 diabetes.[3]

-

Cancer: Increased NNMT activity has been observed in numerous cancers, where it is thought to influence cellular metabolism and epigenetic regulation to promote tumor growth.[4][5]

-

Neurodegenerative Diseases: Dysregulation of NNMT has also been linked to certain neurodegenerative conditions.[3]

Inhibition of NNMT is therefore a promising therapeutic strategy for these conditions. By blocking the activity of NNMT, inhibitors can modulate cellular energy levels and methylation pathways.

Structure-Activity Relationship (SAR) Context

The nicotinamide scaffold is the endogenous substrate for NNMT. Many potent and selective inhibitors of NNMT are derivatives of nicotinamide. The substitutions on the pyridine ring of this compound are likely to influence its binding affinity and inhibitory potency. The 6-chloro and 4-methoxy groups may interact with specific residues in the NNMT active site, potentially enhancing its inhibitory activity compared to unsubstituted nicotinamide.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned from its corresponding aldehyde, 6-Chloro-4-methoxynicotinaldehyde. A plausible two-step synthesis is outlined below.

Step 1: Synthesis of 6-Chloro-4-methoxynicotinaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from the known synthesis of 6-Chloro-4-methoxynicotinaldehyde.

-

Reagents: 2-chloro-4-methoxypyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask in an ice bath and add POCl₃ dropwise with stirring to form the Vilsmeier reagent.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Dissolve 2-chloro-4-methoxypyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of NaHCO₃.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 6-Chloro-4-methoxynicotinaldehyde. Purify by column chromatography on silica gel.

-

Step 2: Oxidation to Carboxylic Acid and Amidation

-

Reagents: 6-Chloro-4-methoxynicotinaldehyde, an oxidizing agent (e.g., potassium permanganate or Jones reagent), thionyl chloride (SOCl₂), ammonia (or an ammonia source), and appropriate solvents.

-

Procedure:

-

Oxidize the aldehyde from Step 1 to the corresponding carboxylic acid, 6-chloro-4-methoxynicotinic acid, using a suitable oxidizing agent.

-

Convert the carboxylic acid to the acid chloride by reacting with thionyl chloride.

-

React the acid chloride with an excess of ammonia to form the final product, this compound.

-

Purify the product by recrystallization or column chromatography.

-

NNMT Inhibition Assay (Hypothetical)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against NNMT.

-

Materials: Recombinant human NNMT, S-adenosyl-L-[methyl-¹⁴C]-methionine, nicotinamide, test compound (this compound), assay buffer (e.g., Tris-HCl), scintillation cocktail, and a scintillation counter.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, nicotinamide, and recombinant human NNMT.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a high concentration of unlabeled SAM).

-

Quantify the formation of radiolabeled 1-methylnicotinamide using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

NNMT Catalytic Cycle and Inhibition

Caption: Hypothesized inhibition of the NNMT catalytic cycle.

Conclusion

This compound is a compound of interest for which detailed public data is currently sparse. However, based on its chemical structure and the well-documented activities of related nicotinamide derivatives, it is a strong candidate for being an inhibitor of Nicotinamide N-methyltransferase. This technical guide provides a foundational understanding of its properties, a plausible synthetic pathway, and its likely biological context. The provided experimental protocols and diagrams are intended to guide future research into this and similar molecules, which hold potential for the development of novel therapeutics targeting diseases associated with elevated NNMT activity. Further experimental validation is required to confirm the hypotheses presented in this document.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 6-Chloro-4-methoxynicotinamide. While this specific substituted nicotinamide is not extensively documented in publicly available literature, this document compiles the known information and presents standardized methodologies for its synthesis and characterization based on established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in this or structurally related molecules. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Logical and procedural workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Physicochemical Properties

This compound is a derivative of nicotinamide, which is a form of vitamin B3. The core structure is a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 4-position, and a carboxamide group at the 3-position.

Molecular Structure:

-

Molecular Formula: C₇H₇ClN₂O₂

-

Systematic IUPAC Name: 6-chloro-4-methoxypyridine-3-carboxamide

-

SMILES: COC1=CC(Cl)=NC=C1C(N)=O

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | ChemScene[1] |

| Molecular Weight | 186.60 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 0.8425 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway could involve the amidation of a corresponding carboxylic acid or ester precursor. The following diagram illustrates a logical workflow for such a synthesis.

References

An In-depth Technical Guide on the Biological Activity of 6-Methoxynicotinamide

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting NNMT.

Introduction to 6-Methoxynicotinamide and its Target, NNMT

6-Methoxynicotinamide is a nicotinamide analog that has emerged as a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3] This enzymatic reaction is a key step in the catabolism of nicotinamide, a form of vitamin B3 and a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).

Elevated expression of NNMT has been implicated in the pathophysiology of various diseases, including metabolic disorders like obesity and type 2 diabetes, as well as several types of cancer.[3] By inhibiting NNMT, 6-methoxynicotinamide modulates cellular metabolism, leading to a range of beneficial effects such as reduced body weight, improved insulin sensitivity, and normalized glucose tolerance in preclinical models.[1][3] This makes 6-methoxynicotinamide a valuable pharmacological tool for studying the function of NNMT and a promising lead compound for the development of novel therapeutics.

Quantitative Data

The following tables summarize the key quantitative data for 6-methoxynicotinamide (JBSNF-000088).

Table 1: In Vitro Inhibitory Activity of 6-Methoxynicotinamide against NNMT

| Target | Species | IC50 (µM) |

| NNMT | Human | 1.8[1][4] |

| NNMT | Monkey | 2.8[1][4] |

| NNMT | Mouse | 5.0[1] |

Table 2: In Vitro Cellular Activity of 6-Methoxynicotinamide

| Cell Line | Description | IC50 (µM) |

| U2OS | Human Osteosarcoma | 1.6[1][4] |

| 3T3L1 | Differentiated Mouse Adipocytes | 6.3[1][4] |

Table 3: In Vivo Pharmacokinetic Parameters of 6-Methoxynicotinamide in Mice

| Parameter | Value | Administration Route | Dosage |

| Cmax | 3568 ng/mL | Oral Gavage | 10 mg/kg[1] |

| Tmax | 0.5 hours | Oral Gavage | 10 mg/kg[1] |

| Plasma Half-life | 0.4 hours | Oral Gavage | 10 mg/kg[1] |

| Plasma Half-life | 0.5 hours | Intravenous | 1 mg/kg[1] |

| Plasma Clearance | 21 mL/min/kg | Intravenous | 1 mg/kg[1] |

| Volume of Distribution (steady state) | 0.7 L/kg | Intravenous | 1 mg/kg[1] |

| Oral Bioavailability | ~40% | Oral Gavage | 10 mg/kg[1] |

Experimental Protocols

Synthesis of 6-Methoxynicotinamide

While a specific, detailed synthesis protocol for 6-methoxynicotinamide was not found in the searched literature, the synthesis of analogous nicotinamide derivatives often involves the modification of the pyridine ring. For instance, the synthesis of N-(Hydroxymethyl)nicotinamide involves the condensation of nicotinamide with formaldehyde in the presence of a base.[5] It is plausible that the synthesis of 6-methoxynicotinamide would start from a commercially available substituted nicotinic acid or nicotinamide precursor, followed by standard organic chemistry transformations to introduce the methoxy group at the 6-position.

In Vitro NNMT Enzymatic Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of 6-methoxynicotinamide against the NNMT enzyme.

Reagents and Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme

-

Nicotinamide (Substrate)

-

S-adenosyl-L-methionine (SAM) (Co-substrate)

-

6-Methoxynicotinamide (Inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)[2]

-

Quenching solution to stop the reaction

-

Detection system (e.g., LC-MS/MS or a fluorogenic plate reader)

Procedure:

-

Prepare serial dilutions of 6-methoxynicotinamide in the assay buffer.

-

In a microplate, add the NNMT enzyme to each well, followed by the different concentrations of 6-methoxynicotinamide.[2]

-

Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.[2]

-

Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.[2]

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.[2]

-

Stop the reaction by adding a quenching solution.[2]

-

Quantify the amount of the product, 1-methylnicotinamide (MNA), or the co-product, S-adenosyl-L-homocysteine (SAH), using a suitable detection method like LC-MS/MS.[2]

-

Calculate the percent inhibition for each concentration of 6-methoxynicotinamide and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to evaluate the effect of 6-methoxynicotinamide on the viability of cancer cell lines.

Reagents and Materials:

-

Cancer cell lines of interest (e.g., U2OS)

-

Complete cell culture medium

-

96-well cell culture plates

-

6-Methoxynicotinamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of 6-methoxynicotinamide in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of 6-methoxynicotinamide. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7][8]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a methodology for evaluating the in vivo efficacy of 6-methoxynicotinamide in a diet-induced obese mouse model.[2]

Animal Model:

-

Male C57BL/6J mice are commonly used.[2]

-

Obesity and insulin resistance are induced by feeding a high-fat diet (HFD), typically 45-60% kcal from fat, for 10-14 weeks.[2][9]

Compound Administration:

-

6-Methoxynicotinamide is administered via oral gavage. A typical dose is 50 mg/kg, administered twice daily.[1][2]

-

A vehicle control group (e.g., saline or a suitable formulation vehicle) must be included.[2]

Experimental Procedure:

-

After the HFD-induced obesity period, randomize the mice into treatment and vehicle control groups.[2]

-

Administer 6-methoxynicotinamide or vehicle for a period of 4 weeks.[2]

-

Monitor body weight and food intake regularly (e.g., weekly).[2]

-

Measure fed blood glucose levels at specified intervals.[2]

-

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).[2] This involves fasting the mice overnight, followed by an oral gavage of glucose (e.g., 2 g/kg), and measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of 6-methoxynicotinamide is the inhibition of NNMT. This inhibition has significant downstream effects on several interconnected metabolic and signaling pathways.

NNMT-Mediated Metabolic Regulation: NNMT sits at a critical node of cellular metabolism. By catalyzing the methylation of nicotinamide, it consumes both nicotinamide and the universal methyl donor, SAM. This has two major consequences:

-

Depletion of Nicotinamide: This reduces the substrate pool available for the NAD+ salvage pathway, potentially leading to lower cellular NAD+ levels. NAD+ is a crucial coenzyme for numerous redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in a wide range of cellular processes including gene expression, DNA repair, and energy metabolism.

-

Conversion of SAM to SAH: This reaction increases the cellular concentration of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of most SAM-dependent methyltransferases. The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential." An increase in SAH can lead to global hypomethylation of DNA and histones, thereby altering the epigenetic landscape and gene expression.

Implications in Metabolic Diseases: In the context of metabolic diseases like obesity and type 2 diabetes, elevated NNMT expression in adipose tissue and the liver is associated with insulin resistance. By inhibiting NNMT, 6-methoxynicotinamide is proposed to:

-

Increase NAD+ levels: This can enhance mitochondrial function and energy expenditure.

-

Modulate the methylation potential: This may reverse some of the epigenetic changes associated with metabolic dysfunction.

-

Reduce the production of 1-MNA: While the exact roles of 1-MNA are still being elucidated, its reduction may contribute to the observed improvements in metabolic parameters.

Implications in Cancer: NNMT is overexpressed in various cancers and its high expression is often correlated with poor prognosis. The pro-tumorigenic effects of NNMT are thought to be mediated by:

-

Altering the epigenetic landscape: NNMT-driven changes in SAM/SAH ratios can lead to global DNA and histone hypomethylation, which can activate oncogenes and promote genomic instability.

-

Modulating signaling pathways: NNMT has been shown to influence several cancer-related signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival, proliferation, and drug resistance.[10]

-

Promoting a pro-metastatic phenotype: NNMT can enhance cancer cell migration and invasion.

By inhibiting NNMT, 6-methoxynicotinamide can counteract these pro-tumorigenic effects, leading to reduced cancer cell proliferation and viability.

Mandatory Visualizations:

Caption: Signaling pathway of NNMT and its inhibition by 6-Methoxynicotinamide.

Caption: Experimental workflow for the in vitro NNMT enzymatic assay.

Caption: Logical relationship between NNMT overexpression and disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-4-methoxynicotinamide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the key spectroscopic data for 6-Chloro-4-methoxynicotinamide. It includes predicted and expected data based on established spectroscopic principles, detailed experimental protocols for data acquisition, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectral data for this compound. This data is derived from computational prediction tools and analysis of structurally similar compounds, as direct experimental spectra are not widely available in the public domain.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.45 | s | H-2 (Pyridine Ring) |

| ~7.80 | br s | -CONH₂ (Amide Proton 1) |

| ~6.90 | s | H-5 (Pyridine Ring) |

| ~5.90 | br s | -CONH₂ (Amide Proton 2) |

| ~4.00 | s | -OCH₃ (Methoxy Protons) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (Amide Carbonyl) |

| ~164.5 | C-4 (C-OCH₃) |

| ~152.0 | C-6 (C-Cl) |

| ~150.0 | C-2 |

| ~120.0 | C-3 (C-CONH₂) |

| ~108.0 | C-5 |

| ~56.5 | -OCH₃ |

Table 3: Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z | Ion | Notes |

| 187.02 | [M+H]⁺ | Corresponding to C₇H₈ClN₂O₂⁺ |

| 189.02 | [M+H+2]⁺ | Isotope peak due to ³⁷Cl, expected at ~33% intensity of the [M+H]⁺ peak. |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (ν, cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amide) |

| ~3080 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic, -OCH₃) |

| ~1680 | C=O stretch (Amide I band) |

| ~1600, ~1470 | C=C and C=N stretch (Pyridine ring) |

| ~1250 | C-O-C stretch (Aryl ether) |

| ~780 | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm), if not provided by the solvent manufacturer.[1]

-

Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer: Operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[2]

-

Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of methanol and water, often with 0.1% formic acid to promote ionization.[2]

-

Filter the final solution if any precipitate is observed.[2]

-

-

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for nitrogen-containing compounds.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence and number of chlorine atoms (a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the known vibrational frequencies of the functional groups (amide, aromatic ring, C-O, C-Cl) to confirm the structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or ethanol. Nicotinamide itself shows a sharp absorbance peak at 262 nm in methanol.[4]

-

Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU). A typical concentration for analysis is in the range of 5-20 µg/mL.

-

Use the same solvent as a blank reference.

-

-

UV-Vis Acquisition Parameters:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Baseline Correction: Use the pure solvent to perform a baseline correction before running the sample.[5]

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max). For this compound, λ_max is expected near 260-270 nm, characteristic of the substituted pyridine chromophore.[6]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural elucidation of this compound.

Caption: Logical workflow for spectroscopic structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

Solubility of 6-Chloro-4-methoxynicotinamide: A Technical Overview and Guide to Experimental Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Chloro-4-methoxynicotinamide. A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a significant lack of quantitative solubility data for this compound in various organic and inorganic solvents. This document summarizes the available qualitative information and provides a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, a logical workflow for solubility screening is presented in a visual format to guide researchers in generating this critical data.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 1312118-17-4, is a substituted pyridine derivative. Its molecular structure, featuring a carboxamide group, a chloro substituent, and a methoxy group, suggests a moderate level of polarity. Understanding its solubility is a critical first step in various research and development applications, including reaction chemistry, purification, formulation development, and biological screening.

Current State of Solubility Data: A Noteworthy Data Gap

Extensive searches of scholarly databases and chemical repositories have not yielded specific quantitative solubility data for this compound in common laboratory solvents. While physicochemical properties for related compounds are available, direct experimental measurements for the title compound appear to be unpublished.

However, qualitative insights can be inferred from purification methods described for a closely related precursor, 6-Chloro-4-methoxynicotinaldehyde. The purification of this aldehyde often employs column chromatography with eluents such as hexane and ethyl acetate[1]. The use of these solvents suggests that this compound is likely to have some degree of solubility in non-polar to moderately polar organic solvents. One synthetic route for 6-chloro-4-methoxynicotinaldehyde mentions dissolving the crude product in dichloromethane for further purification[2]. Additionally, the potential for purification via recrystallization is noted, contingent on identifying a suitable solvent system[1].

Proposed Experimental Protocol for Solubility Determination

Given the absence of published data, the following section outlines a robust, generalized experimental protocol for determining the equilibrium solubility of this compound. This method, commonly known as the shake-flask method, is a standard approach for generating reliable solubility data.

Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: A range of analytical grade solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hexane, toluene).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification and Data Reporting:

-

Calculate the solubility of the compound in the solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.

Caption: A logical workflow for the systematic assessment of this compound solubility.

Conclusion

While there is a clear absence of publicly available quantitative solubility data for this compound, this guide provides a framework for researchers to generate this essential information. The outlined experimental protocol, based on the reliable shake-flask method, offers a clear path to determining the solubility in a range of solvents. The accompanying logical workflow diagram provides a strategic approach to solubility screening and data utilization. The generation of this data will be invaluable for the scientific community and will facilitate the further development and application of this compound.

References

Methodological & Application

Synthesis of 6-Chloro-4-methoxynicotinamide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Chloro-4-methoxynicotinamide, a valuable building block in medicinal chemistry. The protocol outlines a robust three-step synthetic pathway commencing from commercially available 4,6-dichloronicotinic acid. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to aid in laboratory execution.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

-

Esterification: The carboxylic acid group of 4,6-dichloronicotinic acid is first protected as a methyl ester.

-

Selective Methoxylation: A regioselective nucleophilic aromatic substitution is performed to replace the chlorine atom at the C-4 position with a methoxy group. The chlorine atom at the C-4 position of the pyridine ring is more activated towards nucleophilic attack than the C-6 position[1].

-

Amidation: The methyl ester is then converted to the corresponding primary amide to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Starting Material/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,6-dichloronicotinic acid | Starting Material | C₆H₃Cl₂NO₂ | 192.00 |

| Methyl 4,6-dichloronicotinate | Intermediate 1 | C₇H₅Cl₂NO₂ | 206.03 |

| Methyl 6-chloro-4-methoxynicotinate | Intermediate 2 | C₈H₈ClNO₃ | 201.61 |

| This compound | Final Product | C₇H₇ClN₂O₂ | 186.60[2] |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Esterification | 4,6-dichloronicotinic acid, Methanol, Sulfuric acid | Methanol | 4 hours | Reflux | 42%[3] |

| 2 | Selective Methoxylation | Methyl 4,6-dichloronicotinate, Sodium methoxide | Methanol | 2 hours | Room Temp. | Not Specified |

| 3 | Amidation | Methyl 6-chloro-4-methoxynicotinate, Ammonia | Methanol | 12-24 hours | Room Temp. | Not Specified |

Table 3: Spectroscopic Data for Methyl 4,6-dichloronicotinate

| Type | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H)[3] |

| LCMS (ESI) | [M+H]⁺ = 206.1[3] |

Experimental Protocols

Step 1: Synthesis of Methyl 4,6-dichloronicotinate (Intermediate 1)

Protocol:

-

To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C[1].

-

Heat the reaction mixture to reflux for 4 hours[1].

-

After completion, remove the solvent under reduced pressure[1].

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate[1].

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 4,6-dichloronicotinate[1].

-

The crude product can be purified by flash chromatography on silica gel[3].

Step 2: Synthesis of Methyl 6-chloro-4-methoxynicotinate (Intermediate 2)

Protocol:

-

To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature[1].

-

Stir the reaction for 2 hours[1].

-

Evaporate the solvent, and partition the residue between water and ethyl acetate[1].

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate[1].

Step 3: Synthesis of this compound (Final Product)

Representative Protocol:

This protocol is based on general procedures for the amidation of nicotinic acid esters.

-

Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a saturated solution of ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

Purification Protocol for 6-Chloro-4-methoxynicotinamide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of 6-Chloro-4-methoxynicotinamide, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established chemical principles and purification techniques for related nicotinamide derivatives.

Introduction

This compound is a substituted pyridine derivative with potential applications in drug discovery and development. Its purity is critical for subsequent synthetic steps and for ensuring the quality and safety of final active pharmaceutical ingredients. This document details a comprehensive purification strategy involving synthesis from a common precursor followed by purification using column chromatography and recrystallization.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 4,6-dichloronicotinic acid. The general synthetic workflow involves esterification, selective methoxylation, and subsequent amidation.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate purification and analytical methods.[1]

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Topological Polar Surface Area (TPSA) | 65.21 Ų |

| LogP | 0.8425 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Experimental Protocols

Synthesis of Methyl 6-chloro-4-methoxynicotinate

The precursor, methyl 6-chloro-4-methoxynicotinate, can be synthesized from 4,6-dichloronicotinic acid as described in the literature for the analogous aldehyde synthesis.[2]

-

Esterification: 4,6-dichloronicotinic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4,6-dichloronicotinate.[2]

-

Selective Methoxylation: The resulting ester undergoes regioselective nucleophilic aromatic substitution with sodium methoxide in methanol to yield methyl 6-chloro-4-methoxynicotinate.[2]

Amidation of Methyl 6-chloro-4-methoxynicotinate

This protocol describes the conversion of the methyl ester to the primary amide.

Materials:

-

Methyl 6-chloro-4-methoxynicotinate

-

7N Ammonia in Methanol

-

Pressure-rated sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a pressure-rated sealed tube, dissolve methyl 6-chloro-4-methoxynicotinate in 7N ammonia in methanol.

-

Seal the tube tightly and heat the mixture at 80-100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

-

The resulting solid is the crude this compound.

Purification of this compound

The crude product is purified by a two-step process: silica gel column chromatography followed by recrystallization.

Caption: Purification workflow for this compound.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp (254 nm)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring a uniform bed without cracks.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by prior TLC analysis.

-

Fraction Collection: Collect fractions of the eluent in separate tubes.

-

TLC Analysis: Analyze the collected fractions using TLC (e.g., with 30% ethyl acetate in hexane as the mobile phase) and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Materials:

-

Partially purified this compound

-

Ethanol or Ethyl Acetate

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the solid obtained from column chromatography in a minimal amount of hot ethanol or ethyl acetate in an Erlenmeyer flask. The solubility of nicotinamide derivatives is generally good in alcohols.[3][4]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to promote maximum crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

| Analytical Technique | Typical Conditions | Expected Outcome |

| HPLC | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[5] Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid).[5] Detection: UV at 260 nm.[6] | A single major peak corresponding to the product with purity >98%. |

| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Spectrum consistent with the structure of this compound. |

| Mass Spectrometry | Ionization Mode: ESI+ | A peak corresponding to the molecular ion [M+H]⁺ at m/z 187.0. |

| Melting Point | Capillary melting point apparatus | A sharp melting point range. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield in Amidation | Incomplete reaction. | Increase reaction time or temperature. Ensure the ammonia solution is fresh and of the correct concentration. |

| Poor Separation in Column Chromatography | Incorrect solvent system. | Optimize the eluent system using TLC with various solvent polarities. |

| Product Fails to Crystallize | Solution is not supersaturated; presence of impurities. | Concentrate the solution further. Add a seed crystal. Ensure the starting material for recrystallization is sufficiently pure. |

| Multiple Spots on TLC of Final Product | Incomplete purification. | Repeat column chromatography or recrystallization. Consider using a different recrystallization solvent. |

Conclusion

This application note provides a comprehensive protocol for the synthesis and purification of this compound. The combination of column chromatography and recrystallization is an effective strategy to obtain a high-purity product suitable for further research and development in the pharmaceutical industry. The provided analytical methods are essential for quality control and confirmation of the final product's identity and purity.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Semantic Scholar [semanticscholar.org]

- 4. physchemres.org [physchemres.org]

- 5. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 6-Chloro-4-methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinamide is a substituted pyridine carboxamide of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for structurally related compounds, such as nicotinamide and its derivatives.

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

-

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine quantification in drug substance and formulated products.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are based on typical performance for analogous compounds and should be confirmed during method validation.

| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |

| Linearity (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (%RSD) | < 2% | < 10% |

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

This protocol is designed for the quantification of this compound in pharmaceutical preparations.

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (reagent grade)

-

Phosphate buffer components (e.g., potassium phosphate monobasic)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: UV detection at approximately 260-270 nm (to be determined by UV scan of the analyte).

4. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices such as plasma or tissue homogenates.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., an isotopically labeled analog)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

3. LC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and the IS need to be optimized by direct infusion.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of biological sample (e.g., plasma), add 300 µL of cold protein precipitation solvent containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

5. Analysis and Quantification:

-

Prepare calibration standards and quality control samples by spiking known amounts of this compound and a fixed amount of IS into a blank biological matrix.

-

Process the standards and samples as described in the sample preparation section.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Quantify the analyte in the unknown samples using the calibration curve.

Visualizations

Application Notes: 6-Chloro-4-methoxynicotinamide as a Versatile Chemical Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 6-Chloro-4-methoxynicotinamide as a key chemical intermediate in the synthesis of biologically active molecules, with a focus on the development of Nicotinamide N-methyltransferase (NNMT) inhibitors. This document provides experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structure incorporates several key features for chemical modification: a chloro group at the 6-position that is susceptible to nucleophilic substitution and cross-coupling reactions, a methoxy group at the 4-position, and a primary amide at the 3-position. These reactive sites allow for the strategic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) in drug discovery programs. A significant application of this intermediate is in the synthesis of inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.

Application in the Synthesis of NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor. Overexpression of NNMT has been linked to obesity, diabetes, and various cancers. By consuming SAM, NNMT can impact cellular methylation processes, including the epigenetic regulation of gene expression through histone methylation. This makes NNMT a compelling target for therapeutic intervention.

Derivatives of this compound can be synthesized to target the nicotinamide binding pocket of NNMT. The chlorine atom at the 6-position is a key handle for introducing various substituents to enhance potency and selectivity. For instance, replacement of the chloro group with different amino functionalities via cross-coupling reactions can lead to potent NNMT inhibitors. A closely related analog, 6-methoxynicotinamide, has demonstrated significant inhibitory activity against NNMT.

Quantitative Data: Biological Activity of a Representative Derivative

The following table summarizes the in vitro and in vivo activity of 6-methoxynicotinamide (JBSNF-000088), a derivative accessible from this compound, as an NNMT inhibitor.[1][2][3]

| Parameter | Species/Cell Line | Value |

| IC50 (Enzymatic Assay) | Human NNMT | 1.8 µM[3] |

| Monkey NNMT | 2.8 µM[3] | |

| Mouse NNMT | 5.0 µM[3] | |

| IC50 (Cell-based Assay) | U2OS (Human Osteosarcoma) | 1.6 µM[3] |

| 3T3L1 (Mouse Adipocytes) | 6.3 µM[3] | |

| In Vivo Efficacy (Mouse Model of Diet-Induced Obesity) | Dose | 50 mg/kg (oral)[1][3] |

| Effect | Significant reduction in body weight and blood glucose.[1][3] |

Experimental Protocols

The following protocols provide methodologies for key transformations involving this compound and the subsequent biological evaluation of its derivatives.

Protocol 1: Synthesis of 6-(Arylamino)-4-methoxynicotinamide via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aniline derivative with this compound.

Materials:

-

This compound

-

Aniline derivative (e.g., 4-fluoroaniline)

-

Palladium precatalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%).

-

Addition of Reagents: To the flask, add the base (1.5 equivalents), this compound (1.0 equivalent), and the desired aniline derivative (1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction: Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-(arylamino)-4-methoxynicotinamide.

Workflow for Buchwald-Hartwig Amination

Caption: Workflow for the synthesis of 6-(arylamino)-4-methoxynicotinamide.

Protocol 2: In Vitro NNMT Inhibition Assay (Fluorescence-based)

This protocol outlines a method to determine the IC50 value of a test compound against human NNMT.

Materials:

-

Recombinant human NNMT

-

Nicotinamide (substrate)

-

S-adenosyl-L-methionine (SAM) (co-factor)

-

S-adenosyl-L-homocysteine (SAH) hydrolase

-

ThioGlo™ (thiol-sensitive fluorescent probe)

-

Test compound (dissolved in DMSO)

-